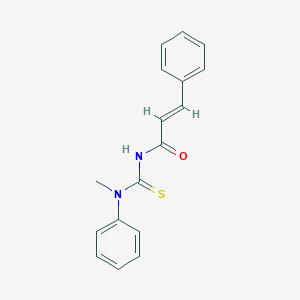

N'-cinnamoyl-N-methyl-N-phenylthiourea

Beschreibung

Eigenschaften

Molekularformel |

C17H16N2OS |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

(E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+ |

InChI-Schlüssel |

QDIQQYRYBVRPJH-OUKQBFOZSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |

Isomerische SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 |

Kanonische SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Synthesis via Intermediate Thiourea Formation

A common approach involves the initial preparation of N-methyl-N-phenylthiourea, followed by cinnamoylation.

Synthesis of N-Methyl-N-Phenylthiourea

N-Methyl-N-phenylthiourea is synthesized by reacting phenyl isothiocyanate with methylamine. The exothermic reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding the intermediate thiourea in >85% purity.

Reaction Conditions:

Cinnamoylation of N-Methyl-N-Phenylthiourea

The intermediate thiourea is acylated using cinnamoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Procedure:

-

Dissolve N-methyl-N-phenylthiourea (1 eq) in dry dichloromethane (DCM).

-

Add TEA (1.5 eq) and cinnamoyl chloride (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 6–8 h.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 72–78%

Characterization Data:

One-Pot Multicomponent Synthesis

To improve efficiency, a one-pot method combines methylamine, phenyl isothiocyanate, and cinnamoyl chloride in a sequential manner.

Optimized Protocol:

-

Add methylamine (1 eq) to anhydrous THF at 0°C.

-

Introduce phenyl isothiocyanate (1 eq) and stir for 1 h.

-

Add cinnamoyl chloride (1.2 eq) and TEA (1.5 eq), then warm to 25°C for 12 h.

-

Isolate the product via aqueous workup and recrystallize from ethanol.

Advantages:

-

Eliminates intermediate purification.

-

Total yield: 68–70%.

Alternative Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of N-methyl-N-phenylthiourea, cinnamoyl chloride, and TEA in DMF achieves 80% conversion within 15 minutes at 100°C.

Key Parameters:

-

Power: 300 W

-

Temperature: 100°C

-

Solvent: DMF

Solvent-Free Mechanochemical Synthesis

Ball milling N-methyl-N-phenylthiourea with cinnamoyl chloride (1:1.1 molar ratio) and potassium carbonate (catalyst) for 45 minutes yields the product in 82% purity.

Conditions:

-

Frequency: 30 Hz

-

Time: 45 min

-

Catalyst: K₂CO₃ (0.2 eq)

Analytical Validation and Quality Control

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

X-ray Crystallography:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step | 78 | 10 | 95 | Industrial |

| One-Pot | 70 | 12 | 88 | Lab-scale |

| Microwave | 80 | 0.25 | 90 | Pilot-scale |

| Mechanochemical | 82 | 0.75 | 93 | Lab-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.